molecular formula C16H13N3OS B5814902 (2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide

(2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide

Cat. No.: B5814902
M. Wt: 295.4 g/mol
InChI Key: VSVACYKFDYSDRZ-CSKARUKUSA-N
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Description

(2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structural features of this compound make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide typically involves the condensation of 5-methyl-2,1,3-benzothiadiazole-4-amine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzothiadiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, researchers may explore the compound’s potential as a therapeutic agent. Its structural features could be optimized to enhance its pharmacological activity and selectivity.

Industry

In the industrial sector, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other benzothiadiazole derivatives

Properties

IUPAC Name

(E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-7-9-13-16(19-21-18-13)15(11)17-14(20)10-8-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVACYKFDYSDRZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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